3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride
Description
3-{[2-(tert-Butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride (CAS: 1220016-85-2) is a pyrrolidine derivative featuring a phenoxy-methyl substituent with tert-butyl and methyl groups at the 2- and 4-positions of the aromatic ring, respectively. Its molecular formula is C₁₆H₂₆ClNO, with a molecular weight of 283.84 g/mol . The compound is classified as an IRRITANT, indicating moderate handling risks . Structurally, the hydrochloride salt enhances its solubility in polar solvents, while the bulky tert-butyl group contributes to steric hindrance and lipophilicity.
Properties
IUPAC Name |
3-[(2-tert-butyl-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-5-6-15(14(9-12)16(2,3)4)18-11-13-7-8-17-10-13;/h5-6,9,13,17H,7-8,10-11H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXAJOLYCSSNPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}
Biological Activity
3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}pyrrolidine hydrochloride (CAS Number: 1220016-85-2) is a compound featuring a pyrrolidine ring with a phenoxy group that includes tert-butyl and methyl substituents. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C₁₆H₂₆ClNO
- Molecular Weight : 283.83 g/mol
- IUPAC Name : 3-[(2-tert-butyl-4-methylphenoxy)methyl]pyrrolidine; hydrochloride
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The phenoxy group may facilitate binding to these targets, while the pyrrolidine ring contributes to the compound's overall efficacy.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown effectiveness against various pathogens:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Vibripyrrolidine A | Staphylococcus aureus | 0.96 - 7.81 |
| Vibripiperazine A | Escherichia coli | Not effective |
These findings suggest that this compound may also possess similar antimicrobial properties, although specific data on this compound is limited.
Anticancer Activity
In studies examining the antineoplastic effects of related compounds, moderate cytotoxicity was observed against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). The cytotoxicity was concentration-dependent, indicating potential therapeutic applications in oncology:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | Moderate |
| SGC-7901 | Moderate |
| GES-1 (normal gastric mucosa) | Weak |
This suggests that further investigation into the anticancer potential of this compound is warranted.
Anti-inflammatory Activity
The anti-inflammatory effects of related pyrrolidine compounds have been documented, particularly in models using RAW264.7 macrophages. For example, one study reported that certain derivatives significantly inhibited nitric oxide production induced by lipopolysaccharides (LPS):
| Compound | Inhibition Rate (%) at 1 µg/mL |
|---|---|
| Vibripyrrolidine A | 86.87 |
| Other derivatives | Variable |
This highlights the potential for this compound to exhibit similar anti-inflammatory properties.
Case Studies and Research Findings
While direct studies on this compound are scarce, analogous research provides insights into its potential biological activities:
- Antimicrobial Study : A study on marine-derived alkaloids revealed significant antibacterial activity against Staphylococcus aureus and other pathogens, supporting the hypothesis that pyrrolidine derivatives can be effective antimicrobial agents .
- Anticancer Research : Investigations into pyrrolidine-based compounds demonstrated moderate cytotoxicity against cancer cell lines, suggesting that structural modifications could enhance their therapeutic efficacy .
- Inflammatory Response : Research indicated that certain pyrrolidine derivatives effectively reduced inflammatory markers in vitro, suggesting a pathway for developing anti-inflammatory therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-tert-Butyl-2-methylphenoxy Analogue
A positional isomer, 3-{[4-(tert-Butyl)-2-methylphenoxy]-methyl}pyrrolidine hydrochloride (CAS: 1220039-10-0), shares the same molecular formula and weight but differs in substituent positions on the phenoxy ring . Key differences include:
- Electronic Effects : The electron-donating tert-butyl group at the 2-position may slightly alter the aromatic ring’s electron density, influencing interactions in biological or catalytic systems.
Table 1: Positional Isomer Comparison
Pyrrolidine Derivatives with Varied Substituents
(a) N-(2-Chloroethyl)pyrrolidine Hydrochloride
This compound (listed in ) shares the pyrrolidine backbone but substitutes the phenoxy-methyl group with a chloroethyl chain. Key contrasts:
- Molecular Weight: 170.08 g/mol (vs. 283.84 g/mol for the target compound) due to the absence of the bulky phenoxy group.
- Reactivity : The chloroethyl group may confer alkylating activity, unlike the target compound’s aromatic substituent .
(b) Diphenyl[(S)-pyrrolidin-3-yl]acetonitrile Hydrobromide
This derivative () features a pyrrolidine ring with diphenyl-acetonitrile and hydrobromide counterion. Differences include:
- Functional Groups: The acetonitrile moiety introduces nitrile reactivity, while the target compound’s phenoxy group may participate in π-π stacking.
- Hazard Profile: No hazard class is listed for this compound, contrasting with the target’s IRRITANT classification .
Structural and Functional Implications
Substituent Effects on Physicochemical Properties
- Lipophilicity : The tert-butyl and methyl groups increase hydrophobicity compared to simpler pyrrolidine salts (e.g., N-(2-chloroethyl)pyrrolidine hydrochloride).
- Solubility : Hydrochloride salt formation improves aqueous solubility, critical for pharmaceutical formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
